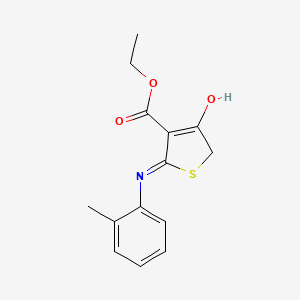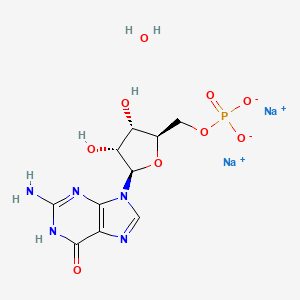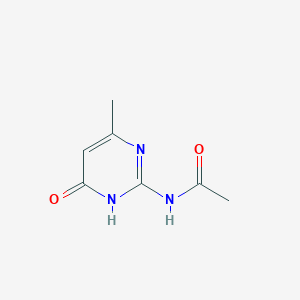
4-((4-(Diethylamino)-2-hydroxyphenyl)diazenyl)-5-hydroxynaphthalene-2,7-disulfonic acid
Descripción general
Descripción
The compound contains a naphthalene ring which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The resulting structure is a ten-carbon ring system with eight hydrogen atoms . It also contains a diazenyl group (-N=N-) and a diethylamino group (-N(C2H5)2), both of which can participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the diazenyl group through a diazotization reaction . The diethylamino group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic ring system. The diazenyl group could potentially introduce some degree of conjugation into the molecule, affecting its electronic structure .Chemical Reactions Analysis
The compound could potentially participate in a variety of chemical reactions. The diazenyl group is known to be involved in azo coupling reactions, while the diethylamino group could act as a nucleophile in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the diazenyl and diethylamino groups could potentially make the compound quite polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Application in Water Sample Analysis
Scientific Field
Summary of the Application
Beryllon III has been used as a reagent in the color reaction with Zn (II) to develop a new spectrophotometric method for the determination of Zn (II) in water samples .
Methods of Application
In a Na2B4O7-HCl buffer at pH 9.10, Beryllon III reacts with Zn (II) to form a red stable complex. The molar ratio of reagent:metal is 2:1 in the presence of Tween-60 .
Results or Outcomes
The maximum absorption peak of the complex is located at 532 nm with the apparent molar absorptivity of 1.2 × 10^5 L mol^-1 cm^-1. In 10 mL of solution, 0.06-3.5 μg of Zn (II) obeyed Beer’s law and the detection limit was 0.02 mg/L .
Interaction with Protein
Scientific Field
Summary of the Application
Beryllon III has been studied for its interaction with proteins using electrochemical methods .
Methods of Application
The interaction of Beryllon III with protein was studied at the mercury electrode in Britton-Robinson (B-R) buffer solution .
Results or Outcomes
The study is still ongoing and the results are not yet published .
Determination of Boron in Human Plasma
Scientific Field
Summary of the Application
Beryllon III has been used as a ligand in the voltammetric determination of boron in human plasma .
Methods of Application
The specific methods of application are not provided in the available resources .
Results or Outcomes
The results of this application are not available in the current resources .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[4-(diethylamino)-2-hydroxyphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O8S2/c1-3-23(4-2)13-5-6-16(18(24)9-13)21-22-17-10-14(32(26,27)28)7-12-8-15(33(29,30)31)11-19(25)20(12)17/h5-11,24-25H,3-4H2,1-2H3,(H,26,27,28)(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQGUZFHJKOWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701039215 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-[2-[4-(diethylamino)-2-hydroxyphenyl]diazenyl]-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701039215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(Diethylamino)-2-hydroxyphenyl)diazenyl)-5-hydroxynaphthalene-2,7-disulfonic acid | |
CAS RN |
3627-04-1 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-[2-[4-(diethylamino)-2-hydroxyphenyl]diazenyl]-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701039215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beryllon III | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]-pyrimidine-5-carboxylic acid](/img/structure/B1418139.png)
![1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B1418142.png)



![8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1418147.png)
![3-{4-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}-1,3-thiazolane-4-carboxylic acid](/img/structure/B1418148.png)

![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418152.png)